molecular formula C23H27N5O4S B2686032 N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189907-27-4

N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2686032
CAS RN: 1189907-27-4
M. Wt: 469.56
InChI Key: RVELDPMAIHKQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C23H27N5O4S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

The synthesis and characterization of novel derivatives containing pyrimidine and triazolo[1,5-a]pyrimidine rings have been explored for their potential in various applications, including the development of new materials and biological agents. For instance, Lahmidi et al. (2019) detailed the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, showcasing its antibacterial activity against common bacterial strains (Lahmidi et al., 2019). This highlights the significance of structural elucidation in understanding the potential applications of such compounds in the medical field.

Antitumor and Antiproliferative Activities

Compounds with the triazolo[1,5-a]pyrimidine core have shown promising antitumor and antiproliferative properties. An unexpected Dimroth rearrangement in the synthesis process led to derivatives with potent antitumor activity, as selected by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) for screening against a panel of 60 human tumor cell lines, demonstrating their potential as anticancer agents (Lauria et al., 2013).

Antimicrobial Activities

Synthetic efforts have also been directed towards creating derivatives with antimicrobial properties. For example, novel thieno and furopyrimidine derivatives have been synthesized and tested for antimicrobial activity, revealing their efficacy against various microbial strains. This underscores the role of such compounds in developing new antimicrobial agents to combat resistant bacterial infections (Hossain & Bhuiyan, 2009).

Antioxidant Properties

The antioxidant activity of pyridotriazolopyrimidines was evaluated using various assays, indicating their potential as antioxidant agents. This suggests that compounds with similar structures could be explored for their antioxidant properties, contributing to the development of treatments for oxidative stress-related conditions (Abuelizz et al., 2020).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S/c1-14(2)13-27-22(30)21-17(9-10-33-21)28-19(25-26-23(27)28)7-8-20(29)24-12-15-11-16(31-3)5-6-18(15)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVELDPMAIHKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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